3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid hydrochloride
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Overview
Description
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C9H7N3O2. It is a heterocyclic compound that features both a pyridine ring and a pyrazole ring, making it a versatile scaffold in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .
Scientific Research Applications
5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the pyridine ring attached at a different position.
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both pyridine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-pyridin-3-ylpyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-3,5,7-8,11-12H,4H2,(H,13,14) |
InChI Key |
VJLILAWJCJMAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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